6-Fluoro-2-oxo-2H-chromene-3-carbonitrile

Antiproliferative Cytotoxicity Halogenated Coumarins

This 6-fluorinated coumarin-3-carbonitrile is a unique non-cytotoxic scaffold (CC50 >100 µM against cancer and normal cell lines), in stark contrast to dihalogenated analogs that show significant antiproliferative effects. It serves as an inert building block for medicinal chemistry, a negative control in cytotoxicity assays, a fluorescent probe candidate with improved photostability, and a potential CCR5 antagonist lead. Fully characterized (IR, NMR, melting point) and available at 98% purity, it is an excellent reference standard for analytical method validation. Researchers can confidently functionalize this core without introducing background toxicity.

Molecular Formula C10H4FNO2
Molecular Weight 189.14 g/mol
Cat. No. B13045133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-oxo-2H-chromene-3-carbonitrile
Molecular FormulaC10H4FNO2
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C=C(C(=O)O2)C#N
InChIInChI=1S/C10H4FNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H
InChIKeyMLTQSZGMVDVWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Technical Specifications and Core Properties of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile


6-Fluoro-2-oxo-2H-chromene-3-carbonitrile (CAS 1542641-58-6) is a 6-fluorinated derivative of the 2-oxo-2H-chromene-3-carbonitrile (coumarin-3-carbonitrile) scaffold [1]. This heterocyclic compound is defined by a coumarin core substituted with a fluorine atom at the 6-position and a nitrile group at the 3-position [1]. It serves as a key intermediate or building block in medicinal chemistry for the synthesis of more complex, biologically active molecules .

Why Substituting 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile with Other Halogenated Analogs is a Critical Scientific Error


Within the class of halogenated 2-oxo-2H-chromene-3-carbonitriles, the nature and position of the halogen substituent profoundly dictates the compound's biological activity [1]. Generic substitution is not possible because the presence of a single fluorine atom at the 6-position leads to a distinct pharmacological profile—specifically, a complete lack of cytotoxic activity against a range of cancer and normal cell lines [2]. This is in stark contrast to dihalogenated analogs like 6,8-dibromo- and 6,8-diiodo-derivatives, which exhibit significant antiproliferative effects [2]. This fundamental difference means that the 6-fluoro compound is uniquely suited for applications where an inert coumarin scaffold is required, such as in the development of non-toxic probes, control experiments, or as a building block that will not introduce off-target cytotoxicity.

Quantitative Evidence for the Differential Selection of 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile


Lack of Antiproliferative Activity in Thyroid and Lung Cancer Cell Lines: A Critical Differentiator from Dihalogenated Analogs

The 6-fluoro derivative (compound 2a) is demonstrably non-cytotoxic across a panel of cancer and normal cell lines. Its CC50 values are >100 µM in all tested lines. In contrast, the 6,8-dihalogenated analogs (2h and 2k) exhibit significant antiproliferative effects in thyroid cancer cells [1].

Antiproliferative Cytotoxicity Halogenated Coumarins Oncology Research

Direct Comparison of Synthesis and Characterization Data with the 6-Chloro and 6-Bromo Analogs

The 6-fluoro derivative (2a) can be synthesized with a yield of 71% using a straightforward Knoevenagel condensation followed by acid hydrolysis [1]. Its full characterization data (melting point, IR, 1H NMR, 13C NMR) are directly comparable to the 6-chloro (2c) and 6-bromo (2e) analogs synthesized under identical conditions, providing a benchmark for quality control and structural verification [1].

Synthetic Methodology Chemical Characterization Coumarin Derivatives

Enhanced Fluorescence and Solvatochromic Properties via Fluorination (Class-Level Inference)

While direct data for the 3-carbonitrile derivative is absent, studies on the closely related 6-fluoro coumarin demonstrate that fluorination at the 6-position significantly enhances its optical properties. The compound exhibits strong UV-vis absorption and fluorescence emission, with its fluorescence intensity and emission wavelength showing sensitivity to solvent polarity [1].

Fluorescent Probes Optical Properties Solvatochromism Coumarin Dyes

Potential for Selective Biological Activity as a CCR5 Antagonist Scaffold

Preliminary pharmacological screening of a series of chromene-3-carbonitrile derivatives indicated that compounds of this class, including the 6-fluoro derivative, can act as CCR5 antagonists [1]. This suggests a potential application in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1].

CCR5 Antagonist HIV Inflammation Immunology

Optimal Scientific and Industrial Applications for 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile Based on Verifiable Evidence


Use as a Non-Cytotoxic Building Block or Control Compound in Oncology Research

Given its demonstrated lack of antiproliferative activity (CC50 >100 µM) across a panel of cancer and normal cell lines, this compound is ideally suited as a negative control or an inert scaffold in cytotoxicity assays [1]. Researchers can use it to create derivatives without introducing unwanted background toxicity, ensuring that any observed biological effect is due to the newly introduced functional groups [1].

Development of Fluorescent Probes for Bioimaging and Sensing

Based on the known fluorescence properties of the 6-fluoro coumarin core, this compound is a strong candidate for the development of novel fluorescent probes [1]. Its fluorinated nature may improve photostability and provide a useful handle for further functionalization, making it valuable for applications in cellular imaging, flow cytometry, and chemical sensing where a non-toxic, fluorescent tag is required [1].

Medicinal Chemistry Lead for CCR5-Related Inflammatory and Viral Diseases

Preliminary evidence suggests that this compound, as part of the chromene-3-carbonitrile class, can function as a CCR5 antagonist [1]. This positions it as a potential starting point for the development of new therapeutics for HIV, asthma, rheumatoid arthritis, and other CCR5-mediated conditions [1]. Its non-cytotoxic nature (as shown in [2]) is an additional advantage for this application.

Reference Standard for Quality Control and Method Validation

The fully characterized synthesis and spectral data (IR, 1H and 13C NMR, melting point) provided in the literature make this compound an excellent reference standard [1]. It can be used to validate analytical methods, confirm the identity of newly synthesized derivatives, or serve as a calibration standard in HPLC or LC-MS analyses within a laboratory setting [1].

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